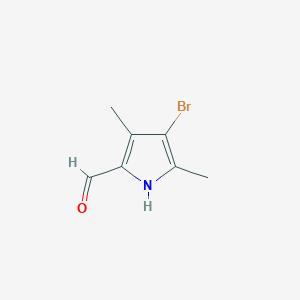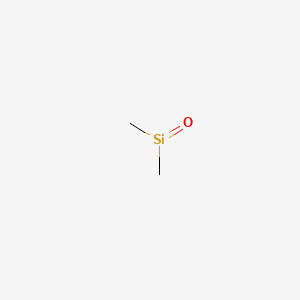
Ammonium glycyrrhizinate trihydrate
Overview
Description
Ammonium glycyrrhizinate trihydrate: is a compound derived from glycyrrhizic acid, which is extracted from the root of the licorice plant, Glycyrrhiza glabra . Glycyrrhizic acid is a triterpene glycoside with glycyrrhetinic acid that possesses a wide range of pharmacological and biological activities . This compound is known for its anti-inflammatory, antiviral, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium glycyrrhizinate trihydrate is synthesized by reacting glycyrrhizic acid with ammonium hydroxide in the presence of water. The reaction typically involves dissolving glycyrrhizic acid in water, followed by the addition of ammonium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of glycyrrhizic acid from licorice roots, followed by its conversion to this compound using ammonium hydroxide. The process includes steps such as extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium glycyrrhizinate trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of functional groups using reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include glycyrrhetinic acid derivatives and other modified glycosides .
Scientific Research Applications
Chemistry: Ammonium glycyrrhizinate trihydrate is used in various chemical research applications, including the study of glycosides and their derivatives .
Biology: In biological research, it is used to study its effects on cellular processes, such as apoptosis and mitochondrial function .
Medicine: this compound has been extensively studied for its hepatoprotective, anti-inflammatory, and antiviral properties. It is used in the treatment of liver diseases, including chronic hepatitis .
Industry: In the pharmaceutical industry, this compound is used as an active ingredient in various formulations due to its therapeutic properties .
Mechanism of Action
Ammonium glycyrrhizinate trihydrate exerts its effects through multiple mechanisms. It inhibits the activity of enzymes involved in inflammation and viral replication, such as cyclooxygenase and viral proteases . It also modulates immune responses by affecting cytokine production and signaling pathways . The compound’s hepatoprotective effects are attributed to its ability to reduce oxidative stress and promote liver cell regeneration .
Comparison with Similar Compounds
Glycyrrhizic acid: The parent compound from which ammonium glycyrrhizinate trihydrate is derived.
Monoammonium glycyrrhizinate: Another derivative of glycyrrhizic acid with similar pharmacological properties.
Glycyrrhetinic acid: A metabolite of glycyrrhizic acid with anti-inflammatory and antiviral activities.
Uniqueness: this compound is unique due to its trihydrate form, which enhances its solubility and bioavailability compared to other glycyrrhizic acid derivatives . This makes it more effective in therapeutic applications, particularly in the treatment of liver diseases and inflammatory conditions .
Properties
IUPAC Name |
azanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N.3H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;3*1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;;/m0..../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPXVECNDMCBGQ-YMYWBCTMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[NH4+].O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)O.[NH4+].O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71NO19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047243 | |
| Record name | Ammonium glycyrrhizinate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
894.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911217-00-0 | |
| Record name | Ammonium glycyrrhizinate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide](/img/structure/B3030408.png)



